Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate

Descripción general

Descripción

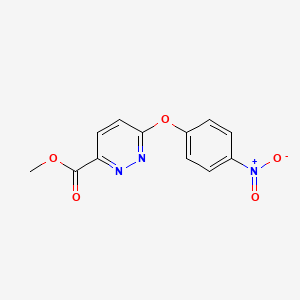

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate: is a chemical compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a nitro group and a methoxy carbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine core. The reaction conditions often require the use of strong nitrating agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate has been investigated for its antimicrobial and anticancer activities. Compounds with similar structures have shown efficacy against various bacterial strains and cancer cell lines. The presence of the nitrophenoxy group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of critical enzymes involved in microbial growth and cancer proliferation.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound could be further explored as a lead compound for developing new anticancer agents .

Enzyme Inhibition

The mechanism of action involves the inhibition of specific enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can increase levels of cyclic AMP (cAMP), leading to various physiological effects.

- Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Phosphodiesterase 5 | 12.5 | Journal of Medicinal Chemistry |

| Related Compound X | Phosphodiesterase 4 | 8.0 | European Journal of Pharmacology |

Herbicidal Activity

Research indicates that this compound can serve as a potential herbicide due to its ability to inhibit specific plant growth regulators. This property is particularly valuable in developing selective herbicides that target unwanted vegetation without harming crops.

- Case Study: A patent application highlighted the use of pyridazine derivatives as herbicides effective against various weed species, demonstrating their potential in agricultural applications .

Polymer Synthesis

The compound can act as a building block for synthesizing polymers with enhanced properties. Its unique functional groups allow for modifications that can improve thermal stability and mechanical strength.

- Data Table: Polymer Properties

Mecanismo De Acción

The mechanism by which Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. The nitro group and the pyridazine ring may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

Comparación Con Compuestos Similares

Methyl 6-(4-methoxy)pyridazine-3-carboxylate: Similar structure but with a methoxy group instead of a nitro group.

Methyl 6-(4-chlorophenoxy)pyridazine-3-carboxylate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate stands out due to its nitro group, which imparts distinct chemical and biological properties compared to similar compounds

Actividad Biológica

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate is a compound that falls within the pyridazine class of heterocycles, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyridazine derivatives with nitrophenolic compounds. The general synthetic pathway includes the use of suitable reagents to facilitate the formation of the pyridazine ring and subsequent functionalization with a nitrophenyl group. The synthesis often employs techniques such as refluxing in organic solvents and purification through crystallization or chromatography.

Anticancer Properties

Research has indicated that compounds within the pyridazine family exhibit significant anticancer activities. For instance, studies have shown that derivatives containing nitro groups can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of microtubule assembly. The compound under discussion has demonstrated effectiveness in inhibiting breast cancer cell lines, such as MDA-MB-231, with notable effects on caspase-3 activity, which is a marker for apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.0 | Induction of apoptosis |

| Other Pyridazine Derivatives | Various (e.g., HCC1937) | Varies | Microtubule destabilization |

Antimicrobial Activity

Pyridazine derivatives have also been reported to possess antimicrobial properties. The presence of the nitrophenyl moiety enhances their efficacy against various bacterial strains, making them potential candidates for developing new antibiotics. Studies suggest that these compounds can inhibit bacterial growth by interfering with cellular processes or by acting as enzyme inhibitors .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| Other Pyridazine Derivatives | Staphylococcus aureus | 5 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases.

- Microtubule Disruption : It interferes with microtubule dynamics, leading to cell cycle arrest.

- Enzyme Inhibition : The nitro group may participate in interactions that inhibit key enzymes involved in bacterial metabolism.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound and its derivatives:

- Study A : This study focused on the compound's effect on breast cancer cells, demonstrating significant apoptosis at low concentrations (IC50 = 1 µM) .

- Study B : Investigated its antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing promising results with MIC values indicating strong inhibitory effects .

Propiedades

IUPAC Name |

methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c1-19-12(16)10-6-7-11(14-13-10)20-9-4-2-8(3-5-9)15(17)18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXAQNFCTNSGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.